![molecular formula C10H12 B14584604 Bicyclo[4.3.1]deca-2,4,7-triene CAS No. 61096-24-0](/img/structure/B14584604.png)
Bicyclo[4.3.1]deca-2,4,7-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[431]deca-2,4,7-triene is a bicyclic hydrocarbon with a unique structure that consists of two fused rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.3.1]deca-2,4,7-triene typically involves the oxidative rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraene. This process can be achieved through electrophilic activation of the double bonds in bicyclo[4.2.2]deca-2,4,7,9-tetraene using reagents such as m-chloroperbenzoic acid . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
Bicyclo[4.3.1]deca-2,4,7-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols, such as bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols.
Reduction: Reduction reactions can convert the triene structure into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidative rearrangement.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Bicyclo[4.3.1]deca-2,4,7-triene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antitumor properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
作用機序
The mechanism by which bicyclo[4.3.1]deca-2,4,7-triene exerts its effects is not fully understood. its reactivity is primarily due to the strained nature of its bicyclic structure, which makes it susceptible to various chemical transformations. The molecular targets and pathways involved in its biological activity are still under investigation.
類似化合物との比較
Similar Compounds
Bicyclo[4.2.2]deca-2,4,7,9-tetraene: A precursor in the synthesis of bicyclo[4.3.1]deca-2,4,7-triene.
Bicyclo[4.2.0]octa-1,5,7-triene: Another bicyclic compound with a different ring structure.
Bicyclo[4.3.1]deca-2,4-diene: A related compound with fewer double bonds.
Uniqueness
This compound is unique due to its specific ring structure and the presence of three conjugated double bonds, which confer distinct chemical properties and reactivity compared to other bicyclic compounds.
特性
CAS番号 |
61096-24-0 |
|---|---|
分子式 |
C10H12 |
分子量 |
132.20 g/mol |
IUPAC名 |
bicyclo[4.3.1]deca-2,4,7-triene |
InChI |
InChI=1S/C10H12/c1-2-5-10-7-3-6-9(4-1)8-10/h1-6,9-10H,7-8H2 |
InChIキー |
IPHNNDYZYRCURV-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2CC1C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



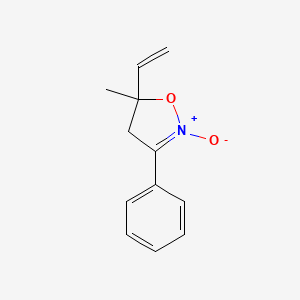
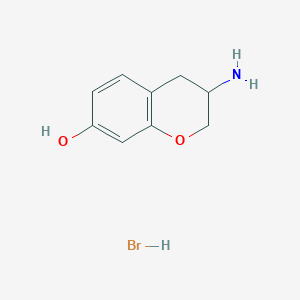

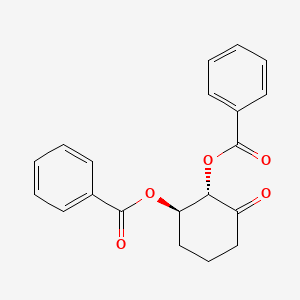
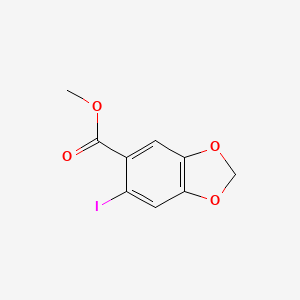
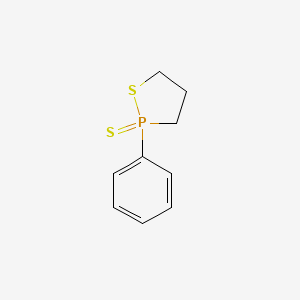
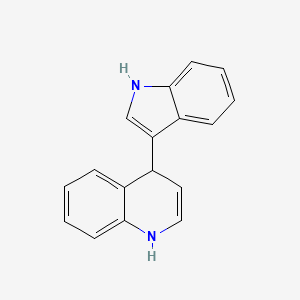
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
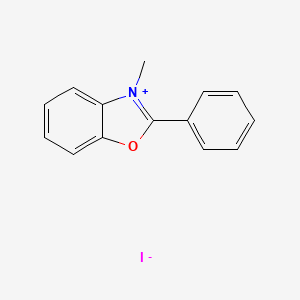
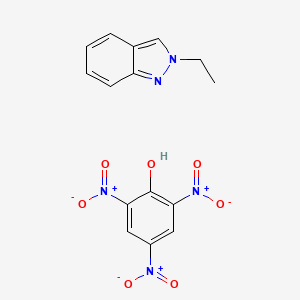
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)

